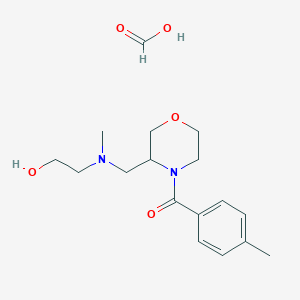
(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate is a useful research compound. Its molecular formula is C17H26N2O5 and its molecular weight is 338.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate , often referred to in research contexts as a morpholino derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure
The compound is characterized by the following structural components:
- Morpholino group : A six-membered ring containing one nitrogen atom.
- Hydroxyethyl and methyl amino groups : Contributing to its solubility and interaction with biological targets.
- p-Tolyl group : Enhancing lipophilicity and possibly influencing receptor interactions.
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Inhibition of Enzymatic Activity : The morpholino structure may allow for selective binding to enzymes or receptors involved in cancer progression or other diseases.
- Modulation of Gene Expression : By interacting with RNA or DNA, it may influence gene expression patterns that are critical in disease states.
Biological Activity Overview
Research indicates several potential biological activities:
Anticancer Properties
Recent studies have shown that morpholino derivatives exhibit significant anticancer properties. For instance:
- Case Study 1 : A study on similar morpholino compounds demonstrated IC50 values ranging from 1.5 µM to 68.9 µM against various cancer cell lines, indicating potent antiproliferative effects .
- Mechanism : The apoptotic effects were validated using Annexin V-FITC/PI staining assays, revealing substantial increases in apoptosis in treated cells compared to controls .
Antimicrobial Activity
Preliminary investigations suggest that derivatives of this compound may also possess antimicrobial properties. While specific data on this compound is limited, related morpholino compounds have shown activity against bacterial strains, indicating a potential for further exploration in this area.
Data Table: Biological Activity Summary
| Activity Type | Target Cell Lines | IC50 Range (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung) | 1.48 - 68.9 | |
| Anticancer | NCI-H23 | 0.49 - 47.02 | |
| Antimicrobial | Various Bacterial Strains | TBD | TBD |
Case Studies and Research Findings
- Antiproliferative Studies :
- Mechanistic Insights :
- Comparative Analysis :
Eigenschaften
IUPAC Name |
formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.CH2O2/c1-13-3-5-14(6-4-13)16(20)18-8-10-21-12-15(18)11-17(2)7-9-19;2-1-3/h3-6,15,19H,7-12H2,1-2H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQFONMKIZWDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCOCC2CN(C)CCO.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














